molecular formula C20H19ClN2O2S B11369599 2-(4-chlorophenyl)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}acetamide

2-(4-chlorophenyl)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}acetamide

Cat. No.: B11369599
M. Wt: 386.9 g/mol
InChI Key: OXVMVQMHFSDQSE-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chlorophenyl group, a methoxyphenyl group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}acetamide typically involves multiple steps. One common method involves the condensation of 4-chlorophenylacetic acid with 2-(4-methoxyphenyl)-1,3-thiazole-4-ylamine under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(4-chlorophenyl)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Properties

Molecular Formula

C20H19ClN2O2S

Molecular Weight

386.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]acetamide

InChI

InChI=1S/C20H19ClN2O2S/c1-25-18-8-4-15(5-9-18)20-23-17(13-26-20)10-11-22-19(24)12-14-2-6-16(21)7-3-14/h2-9,13H,10-12H2,1H3,(H,22,24)

InChI Key

OXVMVQMHFSDQSE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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